molecular formula C11H9FN2O2 B5240843 N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 646530-40-7

N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5240843
CAS No.: 646530-40-7
M. Wt: 220.20 g/mol
InChI Key: LDLQPURBLPQXDJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-fluoroaniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators . Additionally, it can interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of a fluorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLQPURBLPQXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372546
Record name ST50878324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646530-40-7
Record name ST50878324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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